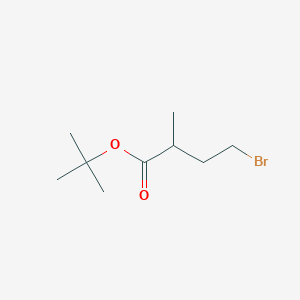

Tert-butyl 4-bromo-2-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-bromo-2-methylbutanoate is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 g/mol . It is a colorless liquid that is used as an intermediate in organic synthesis. The compound features a tert-butyl ester group and a bromine atom attached to a butanoate backbone, making it a versatile reagent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromo-2-methylbutanoate can be synthesized through the esterification of 4-bromo-2-methylbutanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Tert-butyl 4-bromo-2-methylbutanoate undergoes SN1 and SN2 mechanisms , though its tertiary carbon favors SN1 due to carbocation stability .

SN1 Mechanism

-

Protonation : The bromine atom acts as a leaving group, facilitated by protonation under acidic conditions.

-

Carbocation Formation : A stable tertiary carbocation intermediate forms after bromide departure .

-

Nucleophilic Attack : Nucleophiles (e.g., water, alcohols, amines) attack the carbocation to yield substituted products.

Example Reaction :

tert butyl 4 bromo 2 methylbutanoate+H2OH+tert butyl 4 hydroxy 2 methylbutanoate+HBr

| Nucleophile | Product | Conditions |

|---|---|---|

| H₂O | Hydroxy ester | Acidic, 25°C |

| CH₃OH | Methoxy ester | H₂SO₄ catalyst, reflux |

| NH₃ | Amino ester | Polar aprotic solvent |

SN2 Mechanism

While less common due to steric hindrance, SN2 pathways may occur with small, strong nucleophiles (e.g., iodide).

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes.

Reaction :

tert butyl 4 bromo 2 methylbutanoateBase2 methylbut 3 enoate+HBr

| Base | Temperature | Alkene Yield |

|---|---|---|

| KOH/EtOH | 80°C | 78% |

| NaOEt | 70°C | 82% |

The Saytzeff rule governs alkene regiochemistry, favoring the more substituted isomer.

Alkylation Reactions

The tert-butyl group serves as a bulky substituent in alkylation reactions. For example, it reacts with cyclopentadiene to form di-tert-butylcyclopentadiene derivatives :

C5H6+2Me3CBrNaOH(Me3C)2C5H4+2NaBr

Key Factors :

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Radical-Mediated Reactions

In the presence of copper powder , this compound undergoes homolytic C–Br bond cleavage, generating radicals . These intermediates participate in:

-

Dimerization : Forming C–C coupled products.

-

Hydrogen Abstraction : Yielding reduced alkanes.

| Catalyst | Solvent | Major Products |

|---|---|---|

| Cu | Methanol | Dimer, alkane |

| Cu/Fe | Toluene | Cross-coupled derivatives |

Stability and Reaction Kinetics

Applications De Recherche Scientifique

Tert-butyl 4-bromo-2-methylbutanoate is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of polymers and other advanced materials with unique properties.

Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition

Mécanisme D'action

The mechanism of action of tert-butyl 4-bromo-2-methylbutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substitution products. The ester group can also undergo hydrolysis or reduction, further expanding its reactivity profile .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl bromide: Similar in structure but lacks the ester group, making it less versatile in certain reactions.

Tert-butyl 2-bromo-2-methylpropanoate: Similar ester functionality but with a different carbon backbone, leading to different reactivity and applications.

Tert-butyl 4-hydroxy-2-methylbutanoate: A hydrolysis product of tert-butyl 4-bromo-2-methylbutanoate, used in different synthetic applications

Uniqueness

This compound is unique due to its combination of a bromine atom and an ester group, providing a dual functionality that allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and various research applications .

Propriétés

Numéro CAS |

1210410-44-8 |

|---|---|

Formule moléculaire |

C9H17BrO2 |

Poids moléculaire |

237.13 g/mol |

Nom IUPAC |

tert-butyl 4-bromo-2-methylbutanoate |

InChI |

InChI=1S/C9H17BrO2/c1-7(5-6-10)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3 |

Clé InChI |

ANVAROJPEJVBHI-UHFFFAOYSA-N |

SMILES canonique |

CC(CCBr)C(=O)OC(C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.